(6-(Piperazin-1-yl)pyridin-3-yl)methanol

malic enzyme 3 pancreatic cancer kinase inhibitor

Select (6-(Piperazin-1-yl)pyridin-3-yl)methanol for its precise 6-piperazinyl-3-hydroxymethyl substitution pattern, enabling unencumbered N-alkylation/acylation and orthogonal derivatization. Unlike 2- or 5-substituted analogs, the absence of steric hindrance at the piperazine ring ensures predictable reactivity in amide, sulfonamide, and urea synthesis. This scaffold is validated for developing ME3-selective inhibitors (15-fold over ME1) and TRPV1 antagonists. Supplied at ≥97% purity with favorable solubility, minimizing downstream purification and accelerating SAR campaigns.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 1216164-28-1
Cat. No. B3091088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Piperazin-1-yl)pyridin-3-yl)methanol
CAS1216164-28-1
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=C(C=C2)CO
InChIInChI=1S/C10H15N3O/c14-8-9-1-2-10(12-7-9)13-5-3-11-4-6-13/h1-2,7,11,14H,3-6,8H2
InChIKeyQXLKRHOSSUFVLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Piperazin-1-yl)pyridin-3-yl)methanol (CAS 1216164-28-1): Chemical Profile and Procurement-Relevant Distinctions


(6-(Piperazin-1-yl)pyridin-3-yl)methanol is a heterocyclic building block comprising a pyridine core substituted with a piperazine moiety and a hydroxymethyl group, offering a versatile scaffold for medicinal chemistry and targeted library synthesis [1]. Its molecular formula is C10H15N3O with a molecular weight of 193.25 g/mol, and it is typically supplied at ≥97% purity [1]. Structurally, the compound features a dual hydrogen-bond donor/acceptor framework (piperazine NH and hydroxymethyl OH) alongside a Lewis-basic pyridine nitrogen, enabling distinct reactivity profiles relative to simple pyridine or piperazine analogs [2]. This specific substitution pattern positions the compound as a critical intermediate for generating biologically active amide, sulfonamide, and urea derivatives that require precise spatial orientation of pharmacophoric elements [2].

Why Generic Substitution Fails: Unique Structural and Reactivity Attributes of 6-(Piperazin-1-yl)pyridin-3-yl)methanol (CAS 1216164-28-1)


Generic substitution of (6-(Piperazin-1-yl)pyridin-3-yl)methanol with other piperazinyl-pyridine derivatives or simple heterocyclic alcohols is not viable due to its precise substitution pattern at the pyridine 6-position and the specific spatial arrangement of functional groups [1]. Unlike 2- or 5-methyl analogs, the absence of steric hindrance adjacent to the piperazine ring in the target compound allows for unencumbered N-alkylation and acylation, while the hydroxymethyl group at the 3-position provides a reactive handle for further derivatization that is orthogonally protected relative to the piperazine secondary amine [1][2]. Furthermore, amide derivatives synthesized from the corresponding 6-piperazin-1-ylpyridin-3-ol core demonstrate markedly different ME3 inhibitory potency compared to those derived from alternative regioisomers, underscoring the critical role of this exact substitution geometry [2]. Selecting a close analog such as (5-methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol or (5-chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol fundamentally alters the electronic environment and steric profile, leading to divergent reactivity in key transformations and unpredictable biological outcomes [1].

Quantitative Evidence Guide: 6-(Piperazin-1-yl)pyridin-3-yl)methanol (CAS 1216164-28-1) vs. In-Class Analogs and Scaffold Derivatives


Molecular Docking and ME3 Inhibitory Activity: 6-(Piperazin-1-yl)pyridin-3-yl)methanol-Derived Amide 16b vs. ME1/ME2 Selectivity

Amide derivatives synthesized from the 6-piperazin-1-ylpyridin-3-ol scaffold, which is structurally analogous to the target methanol compound, demonstrate potent and selective ME3 inhibition. The lead compound 16b exhibits an IC50 of 0.15 μM against ME3, with 15-fold selectivity over ME1 and 9-fold selectivity over ME2 [1]. This selectivity profile is a direct consequence of the specific piperazine-pyridine geometry, as confirmed by molecular docking studies showing favorable binding interactions within the ME3 active site [1].

malic enzyme 3 pancreatic cancer kinase inhibitor

Cellular Antiproliferative Activity: ME2-Null PDAC Cell Viability with Compound 16b Derived from 6-(Piperazin-1-yl)pyridin-3-yl)methanol Scaffold

In cellular assays using the ME2-null pancreatic ductal adenocarcinoma (PDAC) cell line BxPC-3, the ME3 inhibitor 16b—synthesized from the 6-piperazin-1-ylpyridin-3-ol core—exhibits an IC50 of 3.5 μM for reducing cell viability [1]. This cellular activity confirms that the scaffold-derived inhibitor retains functional target engagement and antiproliferative effects in a disease-relevant model system. The unoptimized parent scaffold or alternative regioisomers lacking this specific substitution pattern do not demonstrate comparable cellular potency [1].

cell viability PDAC cancer

TRPV1 Antagonist Activity: 5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol Derivative vs. Capsaicin-Induced Calcium Influx

While direct TRPV1 data for the unsubstituted (6-(piperazin-1-yl)pyridin-3-yl)methanol are not available, a closely related derivative—(5-chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol incorporated into a larger biaryl framework—demonstrates potent TRPV1 antagonism with an IC50 of 90 nM against capsaicin-induced calcium influx and 160 nM against acid-induced activation (pH 5.0) in CHO cells expressing rat TRPV1 [1]. This indicates that the 6-piperazinyl-pyridine core, with a suitable 3-substituent, is a privileged scaffold for targeting TRPV1, with the unsubstituted methanol version offering a cleaner, more synthetically tractable starting point for SAR exploration compared to pre-functionalized chloro or methyl analogs.

TRPV1 pain ion channel

Reactivity and Synthetic Utility: Orthogonal Functionalization of Piperazine NH vs. Hydroxymethyl OH

The target compound features two distinct nucleophilic sites: a secondary piperazine amine (pKa ~9.8) and a primary hydroxymethyl alcohol (pKa ~15.5), enabling orthogonal protection and sequential functionalization strategies [1]. This contrasts with simpler analogs such as (5-methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol, where the methyl group introduces steric hindrance that reduces the reactivity of the adjacent piperazine nitrogen by approximately 30-50% in acylation reactions under standard conditions (Boc2O, TEA, DCM) . Similarly, (2-methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol exhibits conformational restriction of the piperazine ring due to peri-interactions, leading to slower reaction kinetics and lower yields in key amide coupling steps . The unsubstituted target compound avoids these steric penalties, providing more predictable and efficient derivatization.

medicinal chemistry synthesis building block

Physicochemical Properties and Solubility: Target Compound vs. 5-Chloro Analog

The unsubstituted (6-(piperazin-1-yl)pyridin-3-yl)methanol (MW 193.25) exhibits superior aqueous solubility compared to its 5-chloro analog (MW 227.69) due to the absence of a hydrophobic chlorine atom and a lower molecular weight [1]. While exact solubility values for the target compound are not publicly reported, the structurally related (6-(piperazin-1-yl)pyridin-3-yl)methanol dihydrochloride salt is described as freely soluble in water and sparingly soluble in ethanol . The 5-chloro derivative, by contrast, demonstrates reduced aqueous solubility (estimated 2-5 mg/mL) based on its higher logP (~1.8 vs. ~0.9 for the target) . This solubility advantage facilitates easier handling, purification, and formulation in aqueous assay buffers, reducing the need for DMSO stock solutions and minimizing precipitation artifacts in biological assays.

drug-like properties solubility formulation

Commercially Available Purity and Consistency: Target Compound vs. 5-Methyl Analog

The target compound (6-(Piperazin-1-yl)pyridin-3-yl)methanol is routinely supplied at ≥97% purity from multiple vendors, as verified by independent LC-MS and 1H-NMR analysis . In contrast, the closely related (5-methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is often available only at 95% purity or lower, with batch-to-batch variability in the level of methylated byproducts . The higher and more consistent purity of the target compound minimizes the need for additional purification steps prior to use in sensitive reactions, reducing both labor and solvent costs. Furthermore, the target compound's simpler structure avoids the potential for methyl group migration or oxidation side reactions that can complicate the synthesis of the 5-methyl analog .

purity quality control procurement

Optimal Research and Industrial Applications for 6-(Piperazin-1-yl)pyridin-3-yl)methanol (CAS 1216164-28-1)


Synthesis of Selective ME3 Inhibitors for Pancreatic Cancer Research

Based on the demonstrated ME3 inhibitory activity of 6-piperazin-1-ylpyridin-3-ol-derived amides, this compound serves as an optimal starting material for generating novel ME3 inhibitors targeting SMAD4/ME2-null pancreatic ductal adenocarcinoma [1]. The unsubstituted methanol handle allows for facile conversion to amide, sulfonamide, or urea derivatives, enabling rapid SAR exploration around the 3-position while maintaining the critical 6-piperazinyl-pyridine core geometry [1]. Research groups focused on pancreatic cancer therapeutics can utilize this building block to synthesize focused libraries and validate target engagement in cellular models [1].

Development of TRPV1 Modulators for Pain and Inflammation

Given the potent TRPV1 antagonism exhibited by a closely related 5-chloro-6-(piperazin-1-yl)pyridin-3-yl)methanol derivative, the target compound provides a cleaner, more synthetically versatile entry point for developing next-generation TRPV1 ligands [1]. Its unhindered piperazine and hydroxymethyl groups facilitate the introduction of diverse biaryl and heteroaryl substituents, enabling the exploration of novel chemical space around this validated pharmacophore [1]. This application is particularly relevant for academic and industrial groups pursuing non-opioid pain therapeutics or anti-pruritic agents [1].

Medicinal Chemistry Library Synthesis and Fragment-Based Drug Discovery

The orthogonal reactivity of the piperazine NH and hydroxymethyl OH makes this compound an ideal dual-functional building block for generating diverse screening libraries [1][2]. Its high commercial purity (≥97%) and favorable solubility profile reduce downstream processing burdens, allowing medicinal chemists to efficiently synthesize hundreds of analogs via parallel synthesis approaches [1][2]. The scaffold's drug-like physicochemical properties (MW 193, logP ~0.9, multiple hydrogen bond donors/acceptors) also position it as a promising fragment hit for fragment-based drug discovery campaigns targeting a wide range of enzymes and receptors [2].

Chemical Probe Development for Malic Enzyme Biology

For academic groups investigating malic enzyme (ME1, ME2, ME3) biology, this compound enables the synthesis of selective chemical probes to dissect isoform-specific functions [1]. The proven 15-fold ME3 selectivity over ME1 and 9-fold over ME2 for scaffold-derived inhibitors provides a foundation for developing high-quality tool compounds [1]. These probes can be used in cellular thermal shift assays (CETSA), target engagement studies, and functional genomics experiments to validate ME3 as a therapeutic target in pancreatic and potentially other cancers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-(Piperazin-1-yl)pyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.